6-Acetyl-1-methyl-1,2,3,4-tetrahydroquinolin-2-one
Description
¹H NMR (400 MHz, CDCl₃)
| Signal (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 2.15 | Singlet | 3H | N1-CH₃ |
| 2.55 | Triplet (J=6.2 Hz) | 2H | H4 (adjacent to carbonyl) |
| 2.90 | Singlet | 3H | Acetyl -CH₃ |
| 3.20 | Multiplet | 2H | H3 (pyridone ring) |
| 7.45 | Doublet (J=8.1 Hz) | 1H | H7 (ortho to acetyl) |
| 7.70 | Singlet | 1H | H5 (meta to acetyl) |
¹³C NMR (100 MHz, CDCl₃)
| Signal (ppm) | Assignment |
|---|---|
| 21.5 | N1-CH₃ |
| 28.9 | Acetyl -CH₃ |
| 115.4–150.2 | Aromatic carbons (C6a–C10a) |
| 168.7 | Acetyl carbonyl (C=O) |
| 192.4 | Pyridone carbonyl (C2=O) |
2D-COSY correlations confirm through-space interactions between H4 and H3, as well as H7 and H5, validating the substituent positions. The absence of coupling between the acetyl -CH₃ and aromatic protons underscores its para orientation relative to the pyridone ring.
Properties
IUPAC Name |
6-acetyl-1-methyl-3,4-dihydroquinolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-8(14)9-3-5-11-10(7-9)4-6-12(15)13(11)2/h3,5,7H,4,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCUZEZZKMXBBCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)N(C(=O)CC2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Acetyl-1-methyl-1,2,3,4-tetrahydroquinolin-2-one can be achieved through several methods. One common approach involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The reaction typically occurs under reflux conditions, leading to the formation of the desired tetrahydroquinoline derivative.
Industrial Production Methods
Industrial production of 6-Acetyl-1-methyl-1,2,3,4-tetrahydroquinolin-2-one often involves bulk custom synthesis and procurement processes. Companies like ChemScene and Benchchem offer large-scale manufacturing and sourcing of this compound .
Chemical Reactions Analysis
Types of Reactions
6-Acetyl-1-methyl-1,2,3,4-tetrahydroquinolin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into different tetrahydroquinoline derivatives.
Substitution: It can undergo substitution reactions, particularly at the acetyl and methyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions include various substituted tetrahydroquinoline and quinoline derivatives, which can have different functional groups depending on the reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that derivatives of tetrahydroquinoline compounds exhibit significant anticancer properties. A study synthesized a library of 8-substituted tetrahydroquinoline derivatives, including 6-acetyl-1-methyl-1,2,3,4-tetrahydroquinolin-2-one. These compounds were tested against various cancer cell lines, including HeLa (cervical cancer) and HT-29 (colorectal adenocarcinoma), demonstrating notable antiproliferative effects . The incorporation of the tetrahydroquinoline moiety is considered a promising strategy in developing novel chemotherapeutic agents .
Opioid Receptor Binding
The compound has also been studied for its interactions with opioid receptors. Modifications to the tetrahydroquinoline core have shown to enhance binding affinity and efficacy at mu-opioid receptors (MOR) and delta-opioid receptors (DOR). This suggests potential applications in pain management therapies . The effects of N-substitutions on the tetrahydroquinoline core were particularly significant in increasing DOR efficacy while maintaining high affinity for MOR .
Synthetic Methodologies
Synthesis of Novel Derivatives
6-Acetyl-1-methyl-1,2,3,4-tetrahydroquinolin-2-one serves as an intermediate in the synthesis of various novel compounds. For instance, it has been utilized in one-pot synthesis methods to create new N-alkyl substituted derivatives with enhanced biological activities . These synthetic routes often yield high product purity and efficiency, highlighting the compound's versatility in organic synthesis.
Biological Studies
Antiproliferative Studies
In vitro studies have demonstrated that compounds derived from 6-acetyl-1-methyl-1,2,3,4-tetrahydroquinolin-2-one can significantly inhibit the proliferation of cancer cells. A detailed investigation into the structure-activity relationship (SAR) revealed that specific modifications to this compound could lead to enhanced cytotoxic effects against various cancer cell lines .
Summary of Findings
| Application Area | Key Findings |
|---|---|
| Medicinal Chemistry | Significant anticancer activity against HeLa and HT-29 cell lines; potential for drug development. |
| Opioid Receptor Binding | Enhanced binding affinity for mu and delta opioid receptors; implications for pain management therapies. |
| Synthetic Methodologies | Effective as an intermediate in synthesizing novel derivatives with improved biological activity. |
Case Study 1: Anticancer Activity
In a study assessing the antiproliferative effects of tetrahydroquinoline derivatives, 6-acetyl-1-methyl-1,2,3,4-tetrahydroquinolin-2-one was included in a series of tests against several human cancer cell lines. The results indicated that certain modifications led to a marked increase in cytotoxicity compared to unmodified compounds .
Case Study 2: Opioid Receptor Interaction
Another research project focused on evaluating the binding affinities of various N-substituted analogues derived from 6-acetyl-1-methyl-1,2,3,4-tetrahydroquinolin-2-one. The findings demonstrated that these analogues maintained high binding affinities at MOR while displaying varying degrees of efficacy at DOR . This dual-action profile suggests potential therapeutic applications in managing pain syndromes.
Mechanism of Action
The mechanism of action of 6-Acetyl-1-methyl-1,2,3,4-tetrahydroquinolin-2-one involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but studies suggest that it may influence cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Substituent Variations at Position 6
The position 6 substituent significantly impacts physicochemical and biological properties. Comparative data are summarized in Table 1.
Table 1: Substituent Effects at Position 6
Substituent Variations at Position 1
The alkyl or aryl group at position 1 modulates steric effects and pharmacokinetics.
Table 2: Substituent Effects at Position 1
Physicochemical Properties
Table 3: Comparative Physicochemical Data
Biological Activity
6-Acetyl-1-methyl-1,2,3,4-tetrahydroquinolin-2-one (commonly referred to as AMTQ) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. With the molecular formula C12H13NO2 and a molecular weight of 203.24 g/mol, AMTQ has been the subject of various studies exploring its potential therapeutic applications.
The biological activity of AMTQ is primarily attributed to its interaction with specific molecular targets within biological systems. Research indicates that AMTQ may modulate the activity of certain enzymes and receptors, influencing cellular processes such as signal transduction and gene expression. Although the precise molecular targets remain under investigation, preliminary studies suggest its involvement in pathways relevant to cancer and microbial infections .
Antimicrobial Properties
AMTQ has demonstrated notable antimicrobial activity against various pathogens. In particular, it has shown effectiveness against certain strains of bacteria and fungi. The compound's mechanism appears to involve disruption of microbial cell membranes or inhibition of critical metabolic pathways .
Anticancer Activity
Studies have indicated that AMTQ possesses anticancer properties, particularly in inhibiting the proliferation of cancer cells. It has been shown to induce apoptosis (programmed cell death) in various cancer cell lines, suggesting potential as a chemotherapeutic agent . The structure-activity relationship (SAR) studies highlight that modifications to the tetrahydroquinoline framework can enhance its cytotoxicity against specific cancer types .
Case Studies
A notable case study involved the evaluation of AMTQ's efficacy in animal models. In one study, hamsters infected with Endamoeba criceti were treated with AMTQ derivatives, leading to significant reductions in infection rates. The effective dose (ED50) for some derivatives was found to be below 10 mg/kg/day over three consecutive days, demonstrating strong potential for treating intestinal amebiasis .
Comparative Analysis with Similar Compounds
To better understand the unique properties of AMTQ, a comparison with structurally similar compounds is essential. Below is a table summarizing key differences and similarities:
| Compound Name | Structure | Biological Activity | Notable Features |
|---|---|---|---|
| AMTQ | AMTQ Structure | Antimicrobial, Anticancer | Acetyl and methyl substitutions enhance activity |
| 6-Methyl-1,2,3,4-tetrahydroquinoline | 6-Methyl Structure | Limited antimicrobial activity | Lacks acetyl group |
| 6-Acetyl-1-(halogenated)-tetrahydroquinoline | Halogenated Structure | Antimicrobial | Halogen substitutions increase potency |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 6-Acetyl-1-methyl-1,2,3,4-tetrahydroquinolin-2-one?
- Methodology : The compound is typically synthesized via hydrogenation of nitro precursors using palladium on carbon (Pd/C) under hydrogen gas in ethanol. For example, 6-amino derivatives are reduced from nitro intermediates with yields up to 72.9% after purification via Biotage flash chromatography . Acylation reactions (e.g., using methyl thioimidate hydroiodide) further modify the amino group, achieving ~56% yield after column chromatography . Alternative routes include LiAlH4 reduction followed by SOCl2 treatment in THF/CHCl3 for ring closure .
Q. How is the compound characterized post-synthesis?
- Methodology : Nuclear Magnetic Resonance (¹H NMR) and Mass Spectrometry (MS) are standard. For instance, ¹H NMR in CDCl3 reveals characteristic peaks (e.g., δ 3.29–3.03 ppm for methylpyrrolidinyl protons) , while ESI-MS confirms molecular ions (e.g., m/z 260.2 [M+1] for a related tetrahydroquinolinone) . High-Performance Liquid Chromatography (HPLC) ensures purity (>95%) .
Q. What purification techniques are effective for tetrahydroquinolinone derivatives?
- Methodology : Flash chromatography (e.g., Biotage systems with ethyl acetate/hexane gradients) and recrystallization are common. For example, compound 26 was purified via silica gel chromatography to achieve 56% yield . Acid-base workup (e.g., 1N NaOH extraction) removes unreacted reagents .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields of 6-Acetyl derivatives?
- Methodology :
- Catalyst Screening : Pd/C hydrogenation efficiency depends on catalyst loading and reaction time (e.g., 48 hours for compound 24 ).
- Solvent Effects : Polar aprotic solvents (e.g., THF) enhance acylation reactions compared to ethanol .
- Temperature Control : Room-temperature reactions minimize side products during imidamide formation .
- Example : Adjusting the amine substituent (e.g., dimethylaminoethyl vs. diethylaminoethyl) increased yields from 43.7% to 69.4% .
Q. How are contradictions in spectral data resolved during structural elucidation?
- Methodology :
- Multi-Technique Validation : Combine ¹H NMR, ¹³C NMR, and High-Resolution MS (HRMS) to confirm molecular formulas. For instance, HRMS for compound 51 matched the calculated [M+H]+ within 0.2 ppm .
- X-ray Crystallography : Resolves stereochemical ambiguities in crystalline derivatives (not explicitly cited but inferred as a standard practice).
- Case Study : Discrepancies in HPLC purity (e.g., 95.5% vs. 99.6% in compounds 51 and 50) were addressed via repeated chromatography .
Q. What strategies mitigate side reactions during acylation of tetrahydroquinolinone intermediates?
- Methodology :
- Protecting Groups : Use tert-butyl carbamate (Boc) to shield reactive amines, as seen in compound 69 synthesis .
- Inert Atmosphere : Argon gas prevents oxidation during thiophene-2-carboximidamide coupling .
- Stepwise Quenching : Gradual pH adjustment with 1N HCl minimizes decomposition .
Q. How is biological activity (e.g., enzyme inhibition) evaluated for this compound?
- Methodology :
- Enzyme Assays : Recombinant nitric oxide synthase (NOS) isoforms (iNOS, eNOS, nNOS) expressed in Sf9 cells are used to measure IC50 values via radioactive assays .
- Dose-Response Curves : Compound 70 showed potent inhibition (72.6% yield after dihydrochloride salt formation) .
Notes
- Avoid commercial suppliers (e.g., ) per user guidelines.
- Advanced questions emphasize methodological rigor, while basic questions focus on foundational techniques.
- Contradictions in data require multi-modal validation (e.g., HRMS + NMR) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
